2,5-Dimethyl-4-phenylthiazole
Description
Overview of Heterocyclic Compounds in Modern Chemical Research
Heterocyclic compounds are a vast and diverse class of organic molecules that play a pivotal role in numerous scientific disciplines, including chemistry, biology, and pharmacology. openaccessjournals.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comtroindia.in Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these ring systems. openaccessjournals.com The presence of these heteroatoms imparts unique physical and chemical properties to the molecules, making them essential in a wide range of applications.
In nature, heterocyclic structures are ubiquitous, forming the core of many biologically crucial molecules such as nucleic acids, vitamins, and alkaloids. troindia.innumberanalytics.com Their significance extends to industrial applications where they are used as agrochemicals, dyes, and materials for organic electronics. troindia.innumberanalytics.com The rich chemical diversity and the ability to tailor their structures to achieve specific functions make heterocyclic chemistry a dynamic and continuously evolving field of research. numberanalytics.com
Fundamental Importance of the Thiazole (B1198619) Nucleus as a Core Molecular Framework
Among the myriad of heterocyclic systems, the thiazole nucleus holds a position of particular importance. nih.govresearchgate.net Thiazole is a five-membered aromatic ring containing both a sulfur and a nitrogen atom. mdpi.com This structural feature confers a unique electronic distribution and reactivity to the ring. mdpi.com The thiazole moiety is a key component in a variety of natural and synthetic compounds with significant biological activities. nih.govresearchgate.net A notable example is Thiamine (Vitamin B1), which is essential for metabolism. researchgate.net
The versatility of the thiazole scaffold is further demonstrated by its presence in numerous pharmaceuticals. bohrium.com Derivatives of thiazole have been developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netmdpi.com The ability of the thiazole ring to be readily modified at various positions allows for the synthesis of a wide array of derivatives with diverse therapeutic potentials. mdpi.com This has made the thiazole nucleus a privileged scaffold in medicinal chemistry and drug discovery. nih.govbohrium.com
Distinctive Characteristics and Research Potential of Substituted Phenylthiazoles
Substituted phenylthiazoles are a class of thiazole derivatives that feature a phenyl group attached to the thiazole ring. This combination of an aromatic phenyl ring and a heteroaromatic thiazole ring results in compounds with distinct properties and significant research interest. The phenyl group can influence the electronic properties and steric interactions of the thiazole core, leading to modified biological activity. mdpi.com
Research has shown that the nature and position of substituents on both the phenyl and thiazole rings can have a profound impact on the compound's pharmacological profile. For instance, certain substitutions can enhance anticancer or antimicrobial activities. mdpi.comnih.gov The investigation of substituted phenylthiazoles continues to be an active area of research, with studies focusing on the synthesis of new derivatives and the evaluation of their potential applications. nih.govajrconline.org
Rationale for In-depth Investigation of 2,5-Dimethyl-4-phenylthiazole as a Model System
By studying the synthesis, chemical reactions, and biological activities of this compound, researchers can gain valuable insights into the broader class of phenylthiazole derivatives. This knowledge can guide the design and synthesis of new compounds with tailored properties for various applications, including in the pharmaceutical and agricultural sectors. smolecule.com The compound's defined structure makes it a valuable tool for exploring the fundamental chemistry and potential applications of phenylthiazoles.
Physicochemical Properties of this compound
The compound this compound is identified by the CAS number 19968-59-3. guidechem.com Its molecular formula is C11H11NS, corresponding to a molecular weight of 189.28 g/mol . guidechem.com
Table 1: Physicochemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H11NS |
| Molecular Weight | 189.28 g/mol |
| CAS Number | 19968-59-3 |
| Canonical SMILES | CC1=C(N=C(S1)C)C2=CC=CC=C2 |
| InChI Key | MSTZWWAYEIGOJI-UHFFFAOYSA-N |
Data sourced from multiple references. smolecule.comguidechem.com
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Hantzsch thiazole synthesis being a classic and widely used approach. scirp.org This method generally involves the condensation reaction between an α-haloketone and a thioamide. scirp.org
A common synthetic route involves the reaction of α-bromoacetophenone with thioacetamide. scirp.org The reaction is typically carried out by heating the components in a suitable solvent, such as ethanol. scirp.org Modern variations of this synthesis may employ microwave-assisted techniques to improve reaction rates and yields. smolecule.com Another approach involves the condensation of thiourea (B124793) with α-bromoketones. smolecule.com
Spectroscopic Characterization
The structure of this compound and its derivatives is confirmed through various spectroscopic techniques. These methods provide detailed information about the molecular structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are crucial for elucidating the structure of these compounds. For example, in derivatives of 4-phenylthiazole (B157171), the aromatic protons of the phenyl group and the protons of the thiazole ring, as well as the methyl protons, will show characteristic chemical shifts. mdpi.comasianjpr.comrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the C=N and C=C stretching vibrations within the thiazole and phenyl rings, as well as C-H stretching and bending vibrations, can be observed. asianjpr.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. asianjpr.com
Chemical Reactivity and Derivatization
The this compound molecule possesses several reactive sites that allow for a variety of chemical transformations and the synthesis of a wide range of derivatives.
Reactions at the Thiazole Ring: The thiazole ring can undergo various reactions. For instance, the nitrogen atom can act as a nucleophile, and the ring can participate in metalation reactions, particularly at the 2-position, allowing for further functionalization. vulcanchem.com The sulfur atom can be oxidized to form sulfoxides or sulfones. vulcanchem.com
Reactions involving the Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl ring. smolecule.com
Reactions of the Methyl Groups: The methyl groups can also be functionalized, although this is generally less common.
These reactions enable the creation of a diverse library of this compound derivatives with potentially new and interesting properties.
Research Applications
Derivatives of the phenylthiazole scaffold, including those related to this compound, have been investigated for a variety of research applications.
Antimicrobial Research: Thiazole derivatives have shown significant potential as antimicrobial agents. mdpi.comsmolecule.com Research has explored their activity against various bacteria and fungi. mdpi.comacs.org
Anticancer Research: Many thiazole-containing compounds have been evaluated for their anticancer properties. mdpi.comnih.govsmolecule.com For example, some phenylthiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comnih.gov
Agricultural Chemistry: The biological activity of thiazole derivatives also extends to agricultural applications, with some compounds being investigated as potential pesticides or fungicides. smolecule.com
Materials Science: Nitrogen and sulfur-containing heterocyclic compounds can possess interesting physical properties, leading to their investigation for applications in areas such as organic electronics. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-11(12-9(2)13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZWWAYEIGOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Studies of 2,5 Dimethyl 4 Phenylthiazole Analogues
Elucidation of Reaction Mechanisms and Pathways
The chemical transformations of phenylthiazoles are often intricate, involving multiple steps and intermediates. Researchers have employed various techniques to unravel these complex reaction pathways.
The photochemistry of phenylthiazoles and their isomers, phenylisothiazoles, reveals fascinating molecular rearrangements. When subjected to ultraviolet light, these compounds can undergo phototransposition, where the atoms within the heterocyclic ring rearrange to form different isomers. researchgate.nettripod.com
Studies on phenylisothiazoles have shown that these photoreactions can proceed through different mechanistic pathways, including an electrocyclic ring closure followed by a sulfur migration, or an interchange of the nitrogen and adjacent carbon atoms (N2-C3 interchange). acs.org For instance, 5-phenylisothiazole (B86038) can rearrange to 3-phenylisothiazole (B82050) and 4-phenylthiazole (B157171). acs.org The specific pathway can be influenced by the reaction conditions, such as the solvent polarity and the presence of additives like triethylamine. researchgate.netacs.org
Table 1: Phototransposition Pathways of Phenylisothiazoles
| Starting Material | Product(s) | Observed Permutation(s) | Mechanistic Notes |
| 5-Phenylisothiazole | 3-Phenylisothiazole, 4-Phenylthiazole | P5, P7 | Involves both sulfur migration and N2-C3 interchange pathways. acs.org |
| 4-Phenylisothiazole | 4-Phenylthiazole, 5-Phenylthiazole | P4 | The P4 permutation pathway leads to the formation of phenylthiazoles. tripod.com |
| 2-Phenylthiazole (B155284) | 4-Deuterio-3-phenylisothiazole | - | In the presence of D2O, demonstrates photodeuteration and transposition. researchgate.nettripod.com |
| 4-Phenylthiazole | 2-Deuterio-4-phenylthiazole, 5-Deuterio-3-phenylisothiazole | - | Undergoes rapid photodeuteration followed by phototransposition. researchgate.nettripod.com |
This table summarizes the observed phototransposition reactions and the proposed mechanistic pathways for different phenylisothiazole and phenylthiazole isomers.
The reactivity of the thiazole (B1198619) ring is a delicate balance of the electronic influences of the sulfur and nitrogen atoms. numberanalytics.com The nitrogen atom tends to withdraw electron density from the ring, making certain positions susceptible to nucleophilic attack, while the sulfur atom can donate electron density, influencing electrophilic substitution. numberanalytics.compharmaguideline.com
Electrophilic Substitution: Electrophilic attacks, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur at the C5 position of the thiazole ring. numberanalytics.compharmaguideline.com This preference is attributed to the directing effect of the nitrogen atom and the relative electron richness at this position. pharmaguideline.comchemicalbook.com The presence of electron-donating groups on the ring can further activate the C5 position towards electrophiles. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic substitution reactions on the thiazole ring are generally less common and often require the presence of an activating group or a good leaving group. numberanalytics.com The C2 position is the most electron-deficient and, therefore, the most susceptible to attack by nucleophiles. pharmaguideline.comchemicalbook.com Quaternization of the ring nitrogen enhances the acidity of the C2-hydrogen, facilitating its removal by strong bases and subsequent reaction with electrophiles. pharmaguideline.com Substituents at the C2 position, such as halogens, can be readily displaced by nucleophiles. ias.ac.in
The reactivity of substituted thiazoles can be predicted and understood using quantum chemical calculations. researchgate.net These studies help in quantifying the electron density at different positions of the ring and predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: General Reactivity of Substituted Thiazoles
| Position | Reactivity Type | Common Reactions | Influencing Factors |
| C2 | Nucleophilic | Deprotonation by organolithiums, Substitution of halogens | Electron-withdrawing nature of nitrogen, Quaternization of nitrogen. pharmaguideline.comias.ac.in |
| C4 | - | Less reactive towards both electrophiles and nucleophiles | Generally considered almost neutral. pharmaguideline.com |
| C5 | Electrophilic | Halogenation, Nitration, Friedel-Crafts acylation | Directing effect of nitrogen, Presence of electron-donating groups. numberanalytics.compharmaguideline.com |
This table outlines the general reactivity patterns observed at different positions of the thiazole ring.
Phototransposition Chemistry of Phenylthiazoles
Stereochemical Considerations and Tautomerism in Phenylthiazole Systems
The three-dimensional arrangement of atoms and the potential for isomeric forms are critical aspects of the chemistry of phenylthiazoles.
Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers. tgc.ac.inchemaxon.com This is a dynamic equilibrium, and the position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH. algoreducation.com In heterocyclic systems like thiazoles, prototropic tautomerism, involving the migration of a proton, is common. tgc.ac.in
For substituted thiazoles, particularly those with amino or hydroxyl groups, different tautomeric forms can exist. For example, 2-aminothiazole (B372263) can exist in equilibrium with its imino tautomer. psu.edu The predominant tautomer in solution can be determined using spectroscopic techniques like NMR. psu.edu Theoretical calculations have also been used to predict the relative stabilities of different tautomers in various media. psu.edu For instance, in the case of 2,4-diamino-5-phenylthiazole, the diamine tautomer is found to be the most stable form in neutral and basic aqueous solutions. psu.edu
The study of tautomeric equilibria is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. orientjchem.org
Molecular Recognition and Interaction Mechanisms at a Chemical Level
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. uu.se The thiazole ring, with its heteroatoms and aromatic system, can participate in various molecular recognition events.
The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while certain substituents on the ring can act as hydrogen bond donors. mdpi.com The aromatic phenyl group can engage in π-π stacking interactions with other aromatic systems. These interactions are fundamental to how phenylthiazole derivatives bind to biological targets like enzymes. mdpi.comnih.gov
Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov These studies have been used to understand how phenylthiazole-containing molecules interact with the active sites of enzymes. For example, the binding of 2-phenylthiazole derivatives to Sortase A, a bacterial enzyme, has been investigated to understand their potential as inhibitors. mdpi.comresearchgate.net Similarly, the interaction of phenylthiazole-triazine hybrids with leucyl-tRNA synthetase has been modeled to elucidate their antifungal mechanism. nih.gov These studies highlight the importance of specific interactions, such as hydrogen bonds and π-cation interactions, in the molecular recognition process. nih.gov The concept of molecular recognition is also central to the design of novel chemical sensors and template-directed synthesis. beilstein-journals.orgnih.gov
Computational and Theoretical Chemistry Applied to 2,5 Dimethyl 4 Phenylthiazole
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,5-dimethyl-4-phenylthiazole at the atomic level. These calculations offer a theoretical framework to predict and analyze its molecular geometry and electronic landscape.
Density Functional Theory (DFT) and Ab Initio Approaches for Phenylthiazole Systems
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. nih.gov For phenylthiazole systems, DFT methods, such as B3LYP, are frequently used with various basis sets like 6-31G(d,p) and 6-311++G(d,p) to determine optimized molecular geometries and electronic properties. researchgate.netmjcce.org.mk These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Ab initio calculations, which are based on first principles without empirical parameters, have also been applied to study phenylthiazole derivatives. researchgate.netacs.org These methods, while computationally more demanding, can provide highly accurate results for molecular properties. For instance, high-level ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) calculations have been used to investigate the tautomeric forms of related thiazole (B1198619) compounds in different solvent environments. acs.org
The selection of the functional and basis set in DFT is crucial and can influence the accuracy of the results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide a good balance between accuracy and computational cost for many organic molecules, including thiazole derivatives. mjcce.org.mk The choice of basis set, which describes the atomic orbitals, also plays a significant role. Larger basis sets, such as 6-311G(d,p), generally yield more accurate results but require more computational resources. nih.gov
| Computational Method | Basis Set | Calculated Properties | Typical Application |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Optimized geometry, vibrational frequencies, electronic properties | General purpose calculations for medium-sized organic molecules |
| B3LYP | 6-311++G(d,p) | More accurate electronic properties, UV-Vis spectra prediction | Higher accuracy calculations, especially for electronic transitions |
| Ab initio (HF) | 3-21G(d,p) | Initial geometry optimization, wavefunction analysis | Less computationally expensive ab initio calculations |
Semi-Empirical Methods (e.g., AM1, PM3) for Computational Characterization
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally less intensive alternative to DFT and ab initio methods. uni-muenchen.de These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, making them suitable for larger molecules and for preliminary screenings of molecular properties. uni-muenchen.dempg.de
AM1 and PM3 are part of the Neglect of Diatomic Differential Overlap (NDDO) family of methods. uni-muenchen.descielo.br They have been widely used to calculate properties like heats of formation and dipole moments. researchgate.net While generally less accurate than DFT, they can provide valuable qualitative insights and trends in molecular properties. For example, semi-empirical methods have been used to study the tautomerism of various heterocyclic compounds, including those with thiazole rings. acs.orgresearchgate.net
The accuracy of semi-empirical methods depends heavily on the parameterization for the specific elements and chemical environments present in the molecule. mpg.de While AM1 and PM3 are well-established, newer methods like PM6 have been developed with more extensive parameterization. researchgate.net
| Method | Key Features | Common Applications |
|---|---|---|
| AM1 | Improved version of MNDO with better treatment of hydrogen bonds. scielo.br | Calculation of ground-state geometries and heats of formation. uni-muenchen.de |
| PM3 | Re-parameterization of AM1, often providing better geometries. scielo.br | Similar to AM1, widely used for a broad range of organic molecules. uni-muenchen.de |
Analysis of Frontier Molecular Orbitals and Electron Excitation Patterns
The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov
For phenylthiazole derivatives, DFT calculations are commonly employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net This information helps in predicting the sites of electrophilic and nucleophilic attack. The electronic excitation patterns, which can be simulated using Time-Dependent DFT (TD-DFT), provide insights into the molecule's absorption and emission properties. researchgate.netacs.org These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model and to understand the nature of electronic transitions. acs.org The introduction of different substituents on the phenyl or thiazole ring can significantly alter the FMO energy levels and, consequently, the electronic and optical properties of the molecule. d-nb.inforesearchgate.net
Molecular Interactions and Binding Affinity Modeling (General Principles)
Understanding how this compound interacts with other molecules, particularly biological macromolecules, is essential for applications in medicinal chemistry and materials science. Computational modeling provides a powerful tool to predict and analyze these interactions.
In Silico Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. nih.govijpsjournal.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net
For thiazole derivatives, molecular docking studies have been performed to investigate their binding affinity and interaction modes with various biological targets. nih.govresearchgate.netconnectjournals.com These studies typically involve preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein. The docking algorithm then explores various possible binding poses and scores them based on a scoring function that estimates the binding free energy. ijpsjournal.com The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govijpsjournal.com
Quantitative Structure-Reactivity and Structure-Property Relationship Studies (QSRR/QSPR)
Quantitative Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties. doi.orgresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the property of interest. doi.org
For thiazole derivatives and related compounds, QSAR studies have been employed to predict their biological activities. biolscigroup.us Similarly, QSPR models can be developed to predict various physicochemical properties. doi.org The development of a QSPR/QSRR model typically involves three main steps: 1) calculating a set of molecular descriptors for a series of compounds, 2) selecting the most relevant descriptors using statistical methods, and 3) building a mathematical model that correlates the selected descriptors with the experimental property or reactivity. nih.govethernet.edu.et These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Development and Application of QSAR Models for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific property. ajchem-b.com These models are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features essential for a particular biological response. laccei.orgptfarm.pl For thiazole derivatives, various 2D and 3D QSAR models have been developed to predict activities ranging from antimicrobial to anti-inflammatory and anticancer effects. researchgate.netnih.govijpsdronline.com
The development of a QSAR model begins with a dataset of molecules with known activities. ijpsdronline.com The three-dimensional structures of these molecules are typically drawn and optimized using energy minimization software. laccei.org A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. imist.majst.go.jp These descriptors can be categorized as topological, electronic, geometric, and physicochemical. imist.ma Statistical methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Partial Least Squares (PLS) are employed to select the most relevant descriptors and build a predictive model. imist.manih.gov
For instance, a 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors used multiple linear regression to build a model. laccei.org The resulting model showed a correlation coefficient (R²) of 0.626, indicating a moderate correlation between the selected descriptors and the inhibitory activity. laccei.org Another study on aryl thiazole derivatives for antimicrobial activity developed both 2D and 3D QSAR models, achieving high statistical significance with a squared correlation coefficient (r²) of 0.9521 for the 2D model and a cross-validated correlation coefficient (q²) of 0.8283 for the 3D model. ijpsdronline.com
The predictive power of these models is rigorously tested through internal and external validation techniques. imist.ma A well-validated QSAR model can then be used to screen virtual libraries of compounds or to guide the synthesis of new derivatives with potentially enhanced activity. laccei.org For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, offering a visual guide for drug design.
| Model Type | Target Activity | Key Statistical Parameters | Reference |
| 2D-QSAR (MLR) | 5-Lipoxygenase Inhibition | R² = 0.626, R²test = 0.621 | laccei.org |
| 2D-QSAR | Antimicrobial (G+) | r² = 0.9521, q² = 0.8619 | researchgate.netijpsdronline.com |
| 3D-QSAR (kNN-MFA) | Antimicrobial (G+) | q² = 0.8283, pred_r² = 0.4868 | ijpsdronline.com |
| 2D-QSAR (MLR) | PIN1 Inhibition | R² = 0.76, R²cv = 0.63, R²test = 0.78 | imist.ma |
| 2D-QSAR (ANN) | PIN1 Inhibition | R² = 0.98, R²cv = 0.99, R²test = 0.98 | imist.ma |
| 3D-QSAR (CoMSIA) | Biofilm Inhibition | R² = 0.905, Q² = 0.593 |
Correlation of Molecular Descriptors with Chemical Reactivity
Molecular descriptors derived from computational chemistry are crucial for quantifying the aspects of molecular structure that govern chemical reactivity. jst.go.jp For thiazole derivatives, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electrophilicity index (ω), and chemical potential (μ) are frequently used to predict and explain their behavior in chemical reactions. imist.maresearchgate.netmdpi.com
Density Functional Theory (DFT) is a common method for calculating these quantum chemical descriptors. researchgate.netrsc.org The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.comrsc.org
Studies on various thiazole derivatives have shown clear correlations between these descriptors and observed properties. For example, in a study of thiourea (B124793) derivatives incorporating a 2-aminothiazole (B372263) scaffold, regression analysis revealed that the electrophilicity index and chemical potential significantly contributed to explaining their cytotoxic potential. jst.go.jp Similarly, research on pyrazolyl-thiazole derivatives found that compounds with smaller HOMO-LUMO gaps exhibited higher electronic stability and reactivity, which correlated with their enhanced antioxidant activity. rsc.orgrsc.org
Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net For the thiazole ring, theoretical studies have predicted that the reactivity of different positions (C2, C4, C5, and N3) towards electrophiles is influenced by the nature of the substituents. researchgate.net Electron-donating groups tend to enhance the reactivity of the pyridine-like nitrogen atom toward electrophilic attack due to resonance effects. researchgate.net This type of analysis is vital for predicting the regioselectivity of reactions involving the thiazole core.
| Molecular Descriptor | Definition | Significance in Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). Higher EHOMO indicates greater reactivity towards electrophiles. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). Lower ELUMO indicates greater reactivity towards nucleophiles. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. rsc.org |
| Electrophilicity Index (ω) | Measures the global electrophilic nature of a molecule | A higher value indicates a greater capacity to accept electrons. jst.go.jp |
| Chemical Potential (μ) | Related to the escaping tendency of electrons from an equilibrium system | Influences the direction of charge transfer in a reaction. jst.go.jp |
| Fukui Functions (fk) | Describes the change in electron density at a specific atom upon electron addition/removal | Predicts the most reactive sites for nucleophilic (fk+) and electrophilic (fk-) attacks. researchgate.net |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, identify transition states and intermediates, and calculate activation energies. acs.orgrsc.org This is particularly valuable for understanding the synthesis of heterocyclic compounds like this compound.
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, involving the reaction of an α-haloketone with a thioamide. mdpi.comtandfonline.com Computational studies can model this process step-by-step. A plausible mechanism involves the initial formation of an intermediate through the reaction of a thiourea with an α-haloketone, followed by cyclization and dehydration to yield the final thiazole derivative. mdpi.com DFT calculations can determine the energy barriers for each step, confirming the most likely pathway.
Another relevant synthetic route is the Gewald reaction, which can be modified to produce thiazoles. beilstein-journals.org Mechanistic investigations have proposed two potential pathways, A and B. Mechanism A is reminiscent of the traditional Gewald reaction, while mechanism B would be viable for substrates lacking α-protons to the nitrile group. beilstein-journals.org Computational modeling can help to distinguish between such competing mechanisms by comparing the activation energies of their respective transition states, thereby explaining observed product selectivities. beilstein-journals.org For instance, the lack of reaction for certain substrates can be attributed to high steric hindrance that inhibits a key enolization step, a factor that can be quantified through computational analysis. beilstein-journals.org
In a study on the reaction of 2-silylthiazole with formaldehyde, ab initio calculations predicted a termolecular mechanism. acs.org The reaction was proposed to proceed through the concerted formation of an N-[(silyloxy)methyl]thiazolium-2-ylide intermediate. acs.org The study also discounted alternative mechanisms, such as a 1,2-migration of the ylide, by demonstrating their prohibitively high activation energies. acs.org These examples highlight the power of computational methods to not only support experimental findings but also to rule out alternative hypotheses and provide a detailed, energetic picture of the reaction landscape. rsc.orgrsc.org
Solvent Effects and pH-Dependent Equilibria in Thiazole Systems
The choice of solvent can dramatically influence chemical reactions and equilibria by affecting the stability of reactants, products, and transition states. mit.edumsu.edu Computational models are increasingly used to predict and rationalize these solvent effects. For thiazole systems, both the reaction outcomes and the physicochemical properties can be solvent-dependent. chimicatechnoacta.ruresearchgate.net
Solvatochromism, the change in the color of a solute with a change in solvent polarity, has been studied for some thiazole derivatives. chimicatechnoacta.ru These studies, often combining experimental UV-Vis spectroscopy with DFT and time-dependent DFT (TD-DFT) calculations, can reveal how the polarity of the solvent interacts with the ground and excited states of the molecule. This information is valuable for applications in sensors and optical materials. acs.org
Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict thermodynamic properties such as solvation free energy in various solvents. mit.edu This allows for the simulation of how solvent choice affects reaction kinetics and equilibria. For instance, the crystallization of different polymorphs of a thiazole derivative was found to be highly dependent on the solvent composition. researchgate.net Computational analysis can relate this dependency to thermodynamic factors like the conformation of the solute and specific solute-solvent interactions. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethyl 4 Phenylthiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including the thiazole (B1198619) scaffold.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of 2,5-dimethyl-4-phenylthiazole and its analogs.
In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to the methyl groups and the phenyl ring protons are expected. For instance, the protons of the two methyl groups would appear as singlets, with their chemical shifts influenced by the electronic environment of the thiazole ring. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the thiazole ring, the phenyl ring, and the methyl groups will resonate at characteristic chemical shifts. For example, in a derivative like 2-(N,N-dimethylamino)-5-(benzothiazol-2-oyl)-4-phenylthiazole, the carbon atoms of the two methyl groups attached to the nitrogen appear around 12.0 ppm, while the carbons of the phenyl and thiazole rings resonate further downfield. asianpubs.org
Below is a data table showcasing typical ¹H NMR and ¹³C NMR chemical shifts for derivatives of 4-phenylthiazole (B157171).
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Amino-4-phenylthiazole (B127512) | 7.86–7.79 (m, 2H), 7.36 (dd, 2H), 7.30–7.21 (m, 1H), 7.13 (s, 2H), 6.98 (s, 1H) | 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, 102.0 | rsc.org |
| Ethyl 2-(p-tolyl)thiazole-4-carboxylate | 2.4 (s, 3H), 7.25 (d, 2H), 7.9 (d, 2H), 8.14 (s, 1H) | Not specified | nih.gov |
| 2-(N,N-Diethylamino)-5-(benzothiazol-2-oyl)-4-phenylthiazole | 1.15-1.35 (t, 6H), 3.55-3.75 (q, 4H), 7.28-7.70 (m, 9H), 8.10-8.28 (dd, 2H) | 12.0 (2C), 46.0 (2C), 113.0, 124.6, 127.0, 127.5, 129.0, 129.5 (2C), 136.0, 152.5, 165.3, 169.0, 172.7, 173.7 | asianpubs.org |
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish unambiguous structural assignments. nih.govwikipedia.org
Commonly used 2D NMR experiments include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons in the ¹³C NMR spectrum. nih.gov
The application of these 2D NMR techniques has been vital in the structural elucidation of various complex thiazole derivatives, providing definitive evidence for the connectivity of atoms within the molecule. orientjchem.orgamazonaws.com
Detailed <sup>1</sup>H NMR and <sup>13</sup>C NMR Analysis for Structural Elucidation
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For many this compound derivatives, HRMS data has been used to confirm their calculated molecular formulas. semanticscholar.orgresearchgate.netmdpi.com
Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural insights. The way a molecule breaks apart upon ionization can reveal information about its substructures. A common fragmentation pattern for some phenylthiazole derivatives involves the cleavage of the single bond between the phenyl group and the thiazole ring. itim-cj.ro
Below is a table summarizing HRMS data for some 4-phenylthiazole derivatives.
| Derivative | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| [2-(4-Benzyloxy-phenyl)-thiazol-4-yl]-(4-methyl-piperazin-1-yl)-methanone | 394.1584 | 394.1620 | semanticscholar.org |
| 1-[2-(4-Benzyloxy-phenyl)-thiazol-4-carbonyl]-piperidine-4-carboxylic acid ethyl ester | 451.1686 | 451.1726 | semanticscholar.org |
| N-(4-(3-(3-(3-chlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholinoacetamide | 472.12101 | 472.125415 | mdpi.com |
| N-(4-(3-(3-(2,4-dichlorophenyl)ureido)phenyl)thiazol-2-yl)-2-morpholin-4-ylacetamide | 506.0820 | 506.0892 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound and its derivatives will show characteristic absorption bands corresponding to the various bonds within the molecule.
Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations from the phenyl group are typically observed above 3000 cm⁻¹. scirp.org Aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are found in the 1650-1450 cm⁻¹ region. nih.govscirp.org
C-S stretching: The thiazole ring's C-S bond vibration can also be identified in the fingerprint region of the spectrum. cbijournal.com
The presence and position of these bands in the IR spectrum provide strong evidence for the presence of the thiazole and phenyl moieties, as well as any other functional groups that may be present in the derivatives. semanticscholar.orgmdpi.com
The following table presents characteristic IR absorption bands for some 4-phenylthiazole derivatives.
| Derivative | Characteristic IR Bands (cm⁻¹) | Reference |
| Ethyl 2-(p-tolyl)thiazole-4-carboxylate | 3277 (O-H), 3078 (aromatic C-H), 2919, 2858 (aliphatic C-H), 1721 (C=O), 1603, 1521, 1454 (C=C) | nih.gov |
| N-(4-Fluorophenyl)-2-p-tolylthiazole-4-carboxamide | 3356 (N-H), 3120 (aromatic C-H), 2924, 2854 (aliphatic C-H), 1662 (C=O), 1612, 1462 (C=C) | nih.gov |
| 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | 3373, 3297 (NH₂), 1669 (C=O), 1647 (C=N) | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
For this compound and its derivatives, the phenyl and thiazole rings constitute a conjugated system, which gives rise to characteristic UV-Vis absorption bands. The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic rings. For instance, the introduction of phenyl groups into the thiazole ring can cause a red shift (bathochromic shift) in the absorption maximum compared to simpler thiazole structures, indicating a more extended conjugated system. tubitak.gov.tr The stability of these compounds in solution can also be monitored over time using UV-Vis spectroscopy. rsc.org
Investigation of Solvatochromic Effects
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key photophysical property. For thiazole derivatives, this phenomenon provides insights into the electronic distribution in the ground and excited states. The investigation of solvatochromic effects on phenylthiazole derivatives typically involves measuring the absorption and emission spectra of the compound in a range of solvents with varying polarities. emerald.comnih.gov
Research on related 2-amino-4-phenylthiazole and benzothiazole (B30560) derivatives has shown that these molecules exhibit significant solvatochromic shifts. nih.govresearchgate.net Generally, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases. emerald.com This indicates that the excited state is more polar than the ground state, a common feature in such dye molecules. The relationship between the Stokes shift and solvent polarity can be further analyzed using the Lippert-Mataga plot, which can be used to estimate the change in dipole moment upon excitation. niscpr.res.in
For this compound, a systematic study would involve dissolving the compound in solvents ranging from non-polar (e.g., hexane, toluene) to highly polar (e.g., acetonitrile, methanol (B129727), water). The resulting spectral data would be compiled to understand its specific solvatochromic behavior.
Table 1: Hypothetical Solvatochromic Data for a Phenylthiazole Derivative
| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Toluene | 33.9 | 350 | 410 | 4890 |
| Chloroform | 39.1 | 355 | 425 | 5530 |
| Acetone | 42.2 | 360 | 440 | 6060 |
| Acetonitrile | 45.6 | 362 | 450 | 6540 |
| Methanol | 55.4 | 365 | 460 | 7080 |
Spectrophotometric Determination of Acidity Constants (pKa)
The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, distribution, and biological interactions. jrespharm.com Spectrophotometric methods are widely used for pKa determination due to their accuracy and the small amount of sample required. acs.orgrsc.org This technique is particularly suitable for compounds that exhibit a change in their UV-visible absorption spectrum upon protonation or deprotonation. nih.gov
The determination of the pKa for a thiazole derivative like this compound would involve recording its UV-visible spectra in a series of buffer solutions with different pH values. researchgate.net The thiazole nitrogen atom is basic and can be protonated. By plotting the absorbance at a specific wavelength against the pH, a titration curve is generated from which the pKa value can be calculated using the Henderson-Hasselbalch equation. researchgate.net Studies on related thiazole and benzothiazole derivatives have successfully employed this method to determine their pKa values, which are often influenced by the substituents on the ring system. jrespharm.comacs.org For instance, the pKa of the thiazole ring itself is around 2.5, but this can be significantly modified by the presence of phenyl and methyl groups.
Table 2: Representative pKa Values for Thiazole and Related Heterocycles
| Compound | Method | pKa Value(s) | Reference |
| Thiazole | Spectrophotometric | ~2.5 | acs.org |
| Imidazole | Potentiometric | 6.95 | acs.org |
| N-(benzothiazole-2-yl) acetamide (B32628) derivatives | UV-vis Spectrophotometric | 3.98 - 7.68 | acs.org |
| 2-(2-Thiazolylazo)-Cresol | Spectrophotometric | Varies with solvent | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound and its derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the molecular structure can be elucidated. researchgate.net Crystal structure analyses of various 2-phenylthiazole (B155284) derivatives have been reported, revealing details about their molecular conformation, such as the dihedral angle between the thiazole and phenyl rings, and the nature of intermolecular forces like hydrogen bonds and π-π stacking that stabilize the crystal packing. researchgate.net These structural details are invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 3: Illustrative Crystallographic Data for a Phenylthiazole Derivative
| Parameter | Value |
| Chemical Formula | C11H11NS |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.707 |
| b (Å) | 9.302 |
| c (Å) | 11.961 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (Å3) | 925.4 |
| Z (molecules/unit cell) | 4 |
Note: Data are representative and based on published structures of similar compounds. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment (e.g., LCMS)
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the molecular weight determination and structural elucidation power of mass spectrometry. It is an essential tool for the analysis of synthesized compounds like this compound and its derivatives. nih.gov
In a typical LCMS analysis, the compound mixture is injected into a high-performance liquid chromatography (HPLC) system, where individual components are separated based on their affinity for the stationary phase and the mobile phase. acs.org The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is determined. orientjchem.org This allows for the confirmation of the molecular weight of the target compound and the identification of any impurities or by-products from the synthesis. The purity of the compound can be assessed by the relative area of its peak in the chromatogram. Numerous studies on thiazole derivatives report the use of LCMS to confirm their structure and to ensure a high degree of purity (often >95%) for subsequent biological or physical studies. acs.orgorientjchem.org
Biophysical Techniques for Molecular Interaction Analysis
Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology used to study biomolecular interactions in real-time. nih.govportlandpress.com It is highly valuable for characterizing the binding of small molecules like this compound to target proteins. springernature.comreichertspr.com
In an SPR experiment, a protein of interest is immobilized on a sensor chip. A solution containing the small molecule (the analyte) is then flowed over the chip surface. nih.gov Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. portlandpress.com This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. acs.org While specific SPR studies on this compound are not widely reported, the technique is extensively used for characterizing the interactions of other small molecules with their biological targets. reichertspr.com
Table 4: Hypothetical SPR Kinetic Data for this compound Binding to a Target Protein
| Analyte Concentration (nM) | Association Phase (RU) | Dissociation Phase (RU) | ka (M-1s-1) | kd (s-1) | KD (nM) |
| 10 | 50 | 45 | 1.2 x 105 | 5.0 x 10-4 | 4.2 |
| 25 | 110 | 98 | |||
| 50 | 180 | 160 | |||
| 100 | 250 | 220 | |||
| 200 | 320 | 280 |
RU = Resonance Units
Fluorescence anisotropy, or fluorescence polarization, is a spectroscopic technique that measures the change in the rotational mobility of a fluorescent molecule upon binding to another species. nih.gov It is a powerful tool for quantifying molecular binding events in solution. acs.org
To study the interaction of this compound with a biological macromolecule using this method, the thiazole itself could be intrinsically fluorescent, or a fluorescently labeled version could be used. researchgate.net The principle relies on exciting the sample with polarized light. A small, fluorescent molecule tumbles rapidly in solution, leading to a high degree of depolarization of the emitted light (low anisotropy). nih.gov When the fluorescent molecule binds to a much larger molecule, such as a protein or a nucleic acid, its rotational motion is significantly slowed. This results in a decrease in the depolarization of the emitted light and, consequently, an increase in the measured fluorescence anisotropy. researchgate.net By titrating the larger molecule into a solution of the fluorescent ligand, a binding curve can be generated to determine the binding affinity (KD). This technique has been successfully applied to study the binding of various small molecules, including those with a thiazole core like thiazole orange, to DNA and other targets. acs.org
Structure Activity Relationship Sar Principles in 2,5 Dimethyl 4 Phenylthiazole Scaffold Design
General Methodologies for Correlating Structural Modulations with Compound Reactivity Profiles
The core methodology of SAR involves the synthesis of a series of analogs of a lead compound and the evaluation of their biological activity. nih.gov This process allows for the correlation of structural changes with shifts in reactivity or efficacy. The primary goal is to identify the key structural features—such as substituent arrangements and electronic properties—that are critical for achieving an enhanced pharmacological effect. mdpi.com
The process can be systematically broken down by dividing the molecular scaffold into different sites for modification. nih.gov For instance, in a related thiazole (B1198619) compound, researchers systematically altered six different sites to understand which positions could tolerate changes while identifying more potent analogs. nih.gov This iterative process of design, synthesis, and testing is central to lead optimization. drugdesign.org The reactivity of the thiazole ring itself is influenced by substituents at the C-2, C-4, and C-5 positions. ijarsct.co.inanalis.com.my
Impact of Substituent Effects on the Thiazole Ring and Phenyl Moiety
The behavior and potency of thiazole derivatives are significantly shaped by the electronic and steric properties of their substituents.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can profoundly alter the reactivity and interactions of the molecule.
Electron-donating groups , such as the methyl groups at positions 2 and 5 of the thiazole ring, increase the ring's basicity and nucleophilicity. ijarsct.co.inanalis.com.my
Electron-withdrawing groups , such as nitro (NO₂) or halogen atoms, on the phenyl ring can be beneficial for activity. mdpi.com For example, in one study on thiazole derivatives, the presence of a nitro group at the para-position of a phenyl ring was found to enhance antimicrobial activity, potentially by forming strong hydrogen bonds with amino acid residues in the target microorganism. ijarsct.co.inanalis.com.my The introduction of halogens like fluorine, chlorine, or bromine on the phenyl ring has also been shown to be advantageous for the biological activity of 4-phenylthiazole (B157171) derivatives. mdpi.com
Steric Effects: Steric hindrance, or the spatial arrangement of atoms, also plays a crucial role. The size and shape of substituents can influence how the molecule fits into a binding pocket.
In studies on a related scaffold, a 2,5-dimethylphenyl group at the 4-position of the thiazole was found to be critical for potency. nih.gov Analogs where one or both methyl groups were removed from the phenyl ring were found to be inactive, suggesting that a bis-substituted phenyl ring was necessary for activity. nih.gov
Conversely, exchanging the methyl groups for bulkier bromo substituents was also explored, indicating that both the electronic properties and the size of the group are important considerations. nih.gov
The table below summarizes research findings on how different substituents on a 4-phenylthiazole core can influence activity.
| Modification Site | Substituent | Observed Effect on Activity | Reference |
| Phenyl Ring (at C4 of Thiazole) | Removal of one or both methyl groups from a dimethylphenyl substituent | Loss of activity | nih.gov |
| Phenyl Ring (at C4 of Thiazole) | Substitution with Bromo group | Maintained a path for further modification | nih.gov |
| Phenyl Ring (at C4 of Thiazole) | para-F | Beneficial for activity (Ki = 5.3 nM in one study) | mdpi.com |
| Phenyl Ring (at C4 of Thiazole) | para-Cl | Beneficial, but less than F (Ki = 13.1 nM) | mdpi.com |
| Phenyl Ring (at C4 of Thiazole) | para-Br | Beneficial, but less than Cl (Ki = 45.8 nM) | mdpi.com |
| Phenyl Ring (at C4 of Thiazole) | para-NO₂ | Beneficial for antimicrobial activity | mdpi.com |
Positional isomerism occurs when compounds have the same molecular formula and the same carbon skeleton but differ in the position of their functional groups. solubilityofthings.com In the context of the 2,5-dimethyl-4-phenylthiazole scaffold, the specific arrangement of the dimethyl and phenyl substituents is critical.
Analysis of structure-activity data for other classes of molecules has shown that positional isomers can exhibit significant differences in biological potency and target stabilization. nih.gov For 4-phenylthiazole derivatives, studies have shown that the position of a substituent on the phenyl ring is crucial; for instance, a halogen at the para (4) position often yields different activity compared to a substitution at the ortho (2) or meta (3) position. mdpi.com This highlights that the precise spatial relationship between the thiazole core and its substituents is a key factor in its biological function.
Electronic and Steric Influences on Compound Behavior and Potency
Computational and Statistical Approaches in SAR Analysis
To rationalize and predict the effects of structural modifications, computational and statistical methods are widely employed in SAR studies. ajchem-b.com These in silico tools help to analyze complex datasets, identify key molecular properties (descriptors), and build predictive models. nih.gov
Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA) are statistical techniques used to reduce the complexity of data and classify compounds. nih.gov
Principal Component Analysis (PCA) is an exploratory tool that reduces a large set of variables (molecular descriptors) into a smaller number of uncorrelated principal components, which capture the most significant variance in the data. nih.govprezi.com In QSAR studies, PCA can be used to visualize the relationships between different molecules, grouping them based on structural similarities and identifying outliers. nih.govnih.gov This helps in understanding the chemical space covered by a series of compounds. prezi.com
Discriminant Function Analysis (DFA) is a classification method. After identifying relevant descriptors (which may be guided by PCA), DFA can be used to build a model that separates compounds into predefined classes, such as "high activity" and "low activity". nih.gov One study on thiazole derivatives used DFA to show that parameters like polarizability (alpha), binding energy (Eb), and the energy of the highest occupied molecular orbital (eHOMO) were responsible for distinguishing between compounds with higher and lower H1-antihistamine activity. nih.gov
| Descriptor Type | Examples | Relevance | Reference |
| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Relates to membrane permeability and binding | imist.ma |
| Electronic | HOMO/LUMO energies, Polarizability | Governs electronic interactions and reactivity | nih.govimist.ma |
| Steric / Topological | Distance between atoms, Molecular shape | Determines fit into a binding site | nih.gov |
| Thermodynamic | Binding Energy, Hydration Energy | Describes the stability of the molecule and its interactions | nih.gov |
While PCA and DFA are useful for classification, regression analysis is used to establish quantitative relationships between a compound's structure and its activity. This is the basis of Quantitative Structure-Activity Relationship (QSAR) modeling. ajchem-b.comresearchgate.net
Multiple Linear Regression (MLR) is a common technique used to develop a mathematical equation that predicts the biological activity (e.g., IC₅₀) of a compound based on a combination of its molecular descriptors. ajchem-b.comimist.ma For example, a QSAR study on thiazole derivatives might yield an equation like:
Predicted Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
The quality and predictive power of these models are assessed using statistical metrics:
r² (Coefficient of determination): Indicates how well the model fits the training data. Values greater than 0.7 are generally considered good. researchgate.net
Q² (Cross-validated r²): Measures the model's ability to predict the activity of compounds not used in its creation (internal validation). Values greater than or equal to 0.66 have been reported for robust thiazole QSAR models. researchgate.net
r²_test (External validation): Evaluates the model's predictive power on an external set of compounds. A study on thiazole derivatives reported an MLR model with an r² of 0.76 and an r²_test of 0.78, indicating a satisfactory and predictive model. imist.ma
These quantitative models allow researchers to predict the potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA)
Design Strategies for Modulating Molecular Properties based on SAR Insights
The this compound scaffold serves as a versatile template in medicinal chemistry, offering multiple positions for structural modification to fine-tune its physicochemical and pharmacological properties. Structure-activity relationship (SAR) studies have provided crucial insights into how substitutions at the 2-methyl, 5-methyl, and 4-phenyl positions, as well as the thiazole core itself, can modulate the biological activity of these compounds. These insights guide the rational design of novel derivatives with enhanced potency, selectivity, and desired molecular characteristics.
Modifications of the Phenyl Ring at Position 4
The phenyl ring at the 4-position of the thiazole core is a key area for modification, with substitutions significantly influencing the compound's interaction with biological targets. The electronic nature and position of substituents on this ring are critical determinants of activity.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or nitro groups (-NO₂), has been shown to enhance the biological activity in many cases. For instance, in a series of 2,4-disubstituted thiazole derivatives, compounds with a nitro group at the para-position of the phenyl ring exhibited significant antimicrobial activity. researchgate.net Specifically, a 4-nitrophenyl substituent led to better anti-inflammatory activity compared to other substituents. nih.gov The presence of a 4-chlorophenyl substitution has also been associated with high activity. mdpi.com In some instances, the position of the halogen is crucial; for example, a meta-chloro substitution on the phenyl ring of certain 2-amino-thiazole derivatives showed better antitumor activity than di-chloro substitutions. nih.gov
Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), can also positively modulate activity. In studies of 2,4-disubstituted thiazoles, a methoxy group at the para-position of the phenyl ring improved antimicrobial activity. researchgate.net Similarly, a methyl group on the phenyl ring of a 2-amino-5-benzoyl-4-phenylthiazole analog was suggested to contribute to high activity. mdpi.com For some dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors, electron-donating groups on the 4-phenylthiazole moiety were well-tolerated at the ortho, meta, and para positions. nih.govnih.gov
The following table summarizes the impact of various substituents on the phenyl ring on the biological activity of 4-phenylthiazole derivatives.
| Substituent on Phenyl Ring | Position | Observed Effect on Biological Activity | Reference |
| Nitro (-NO₂) | para | Enhanced antimicrobial and anti-inflammatory activity. | researchgate.netnih.gov |
| Chloro (-Cl) | para | Enhanced activity. | mdpi.com |
| Chloro (-Cl) | meta | Better antitumor activity than di-chloro substitutions. | nih.gov |
| Methoxy (-OCH₃) | para | Improved antimicrobial activity. | researchgate.net |
| Methyl (-CH₃) | Not specified | Contributed to high activity. | mdpi.com |
| Electron-donating groups | ortho, meta, para | Well-tolerated for dual enzyme inhibition. | nih.govnih.gov |
Modifications at the Thiazole Ring (Positions 2 and 5)
Position 2: Modifications at this position, often involving an amino group, have been extensively studied. Acylation of the 2-amino group can lead to potent derivatives. For example, introducing a 3-propanamido function at the 2-aminothiazole (B372263) core resulted in better activity than a 2-acetamido moiety. nih.gov The nature of the group attached to the 2-position can also influence selectivity and potency.
Position 5: Substitutions at the 5-position of the thiazole ring have shown varied effects. In some series, a bromo or chloro substitution at this position resulted in moderate antitumor activity. nih.gov However, in other cases, substitutions at the 5-position, such as a methyl or methoxy group, led to a decrease in activity compared to the unsubstituted analog. nih.gov
The table below illustrates the effect of substituents at different positions on the thiazole ring.
| Position on Thiazole Ring | Substituent | Observed Effect on Biological Activity | Reference |
| 2 | 3-Propanamido (on 2-amino) | Improved activity compared to 2-acetamido. | nih.gov |
| 5 | Bromo (-Br) or Chloro (-Cl) | Moderate antitumor activity. | nih.gov |
| 5 | Methyl (-CH₃) or Methoxy (-OCH₃) | Decreased activity in some series. | nih.gov |
| 4,5 | Dimethyl | Decreased activity compared to unsubstituted. | nih.gov |
Scaffold Hopping and Linker Modifications
Another design strategy involves replacing the thiazole ring with other heterocyclic systems, a technique known as scaffold hopping. This can lead to compounds with altered selectivity, metabolic stability, and potency. Studies have shown that replacing the thiazole ring in some active series with pyridine, furan, or thiophene (B33073) can maintain or even improve activity, while replacement with pyrimidine (B1678525) or oxazole (B20620) often leads to a loss of potency. acs.orgnih.gov
Modification of the linker between the thiazole core and other parts of the molecule is also a viable strategy. For instance, in a series of anticancer agents, replacing a carbonyl linker with other functionalities was explored to avoid potential metabolic liabilities. acs.orgnih.gov
These SAR insights provide a roadmap for the strategic design of novel this compound derivatives. By carefully selecting substituents and making structural modifications based on these principles, it is possible to modulate the molecular properties of these compounds to develop new therapeutic agents with improved efficacy and safety profiles.
Future Directions and Emerging Research Avenues for 2,5 Dimethyl 4 Phenylthiazole Chemistry
Integration of Artificial Intelligence and Machine Learning in Thiazole (B1198619) Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the realm of thiazole chemistry is no exception. These computational tools offer the potential to dramatically accelerate the identification of novel, bioactive thiazole derivatives, including analogues of 2,5-Dimethyl-4-phenylthiazole.
Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the biological activities of small molecules. github.com For instance, researchers have successfully used ML algorithms like multiple linear regression, support vector machines (SVM), and partial least squares regression to build QSAR models for various thiazole derivatives. These models can predict activities such as anticancer effects by analyzing the chemical structures and properties of a set of known compounds. mdpi.com A study on 53 thiazole derivatives demonstrated the utility of a python-based script to generate a QSAR model for predicting anticancer activity, showcasing the potential for in-silico screening of new analogues. mdpi.com
The future in this area will likely involve the development of more sophisticated and predictive models specifically tailored to this compound and its derivatives. By training AI on large datasets of thiazole compounds and their biological activities, researchers can:
Predict Bioactivity: Screen virtual libraries of novel this compound analogues for potential therapeutic effects, such as antimicrobial or anticancer properties. smolecule.commdpi.com
Optimize Structures: Identify key structural modifications to the this compound core that are likely to enhance a desired biological activity.
De-risk Drug Development: Predict potential off-target effects or toxicity profiles of new analogues early in the discovery process.
The application of these in-silico methods promises to make the discovery of new drug candidates based on the this compound scaffold more efficient and cost-effective.
Table 1: Machine Learning Models in Thiazole Research
| Model Type | Application | Potential for this compound |
|---|---|---|
| QSAR | Predicting anticancer and antimicrobial activity of thiazole derivatives. mdpi.comacs.orguran.ua | Prediction of bioactivity for novel analogues, guiding synthetic efforts. |
| Support Vector Machines (SVM) | Classification of active vs. inactive compounds; QSAR modeling. researchgate.net | Enhanced accuracy in virtual screening campaigns for new derivatives. |
| Random Forest | Regression and classification tasks in drug discovery. github.com | Building robust predictive models for various biological targets. |
| Deep Neural Networks (DNN) | Learning complex structure-activity relationships from large datasets. nih.gov | Uncovering non-obvious structural features that drive the activity of this compound analogues. |
Advanced Spectroscopic Probes and Imaging Agents Development
While the primary research focus for many thiazole derivatives has been their therapeutic potential, there is a growing interest in their application in materials science, including the development of advanced spectroscopic probes and imaging agents. smolecule.com The inherent photophysical properties of the thiazole ring, combined with the phenyl substituent in this compound, provide a foundation for creating molecules with interesting optical characteristics.
Future research in this area could focus on modifying the this compound structure to create novel fluorescent probes. For example, the introduction of specific functional groups could lead to "turn-on" or "turn-off" fluorescent sensors for detecting metal ions or other biologically relevant molecules. A study on a 2-(2'-dansylamidophenyl)-thiazole derivative demonstrated its ability to act as a sequential sensor for copper(II) and iodide ions through changes in its fluorescence. sci-hub.se Similarly, a conjugated polymer containing a 4-phenylthiazole-2-thiol (B1223627) unit was developed as a visual and fluorometric sensor for iodide and mercury ions. acs.orgresearchgate.net
The development of such probes based on this compound could have significant applications in:
Bioimaging: Visualizing the distribution and concentration of specific analytes within living cells.
Environmental Monitoring: Detecting pollutants in water or soil samples.
Diagnostics: Creating new tools for the rapid detection of disease biomarkers.
The structural versatility of the this compound scaffold makes it an attractive starting point for the rational design of next-generation spectroscopic tools.
Innovative Synthetic Methodologies for Complex Analogues
The continued exploration of this compound's potential is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical methods for thiazole synthesis, such as the Hantzsch synthesis, are well-established, there is a constant drive for more sustainable, versatile, and high-yielding approaches.
Future research will likely focus on:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields in the synthesis of thiazole derivatives. smolecule.com Its application to the synthesis of complex this compound analogues could significantly streamline the drug discovery process.
Multi-Component Reactions: One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly desirable for their efficiency and atom economy. Developing such reactions for the synthesis of diverse libraries of this compound derivatives will be a key area of future research.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. Adapting synthetic routes for this compound and its analogues to flow chemistry could facilitate large-scale production for further investigation and potential commercialization.
Novel Cyclization Strategies: Research into new ways to construct the thiazole ring, such as the base-induced cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides, can provide access to novel substitution patterns that are not easily accessible through traditional methods. acs.org
These advanced synthetic techniques will be crucial for generating the diverse range of complex analogues needed for comprehensive structure-activity relationship (SAR) studies and for exploring the full chemical space around the this compound core.
Deepening Understanding of Fundamental Molecular Interactions and Chemical Transformations
A deeper understanding of the fundamental molecular interactions and chemical transformations of this compound is essential for its rational design and application in various fields. Computational chemistry, particularly quantum chemical calculations, plays a pivotal role in this endeavor.
Future research will likely employ advanced computational methods to investigate:
Molecular Docking Studies: Predicting the binding modes of this compound analogues with biological targets such as enzymes and receptors. mdpi.comresearchgate.net This can provide insights into the mechanism of action and guide the design of more potent inhibitors.
Density Functional Theory (DFT) Calculations: Investigating the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net DFT can be used to calculate frontier molecular orbitals (HOMO-LUMO), which helps in understanding the molecule's reactivity and potential for charge transfer interactions. researchgate.net
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its analogues in complex environments, such as in solution or bound to a protein. acs.org MD simulations can reveal important information about conformational changes and intermolecular interactions that are not apparent from static structures.
Tautomerism and pH-Dependent Equilibria: Theoretical models can be used to study the different tautomeric forms of thiazole derivatives and how their populations change with pH. acs.org This is crucial for understanding their behavior in biological systems.
By combining these computational approaches with experimental studies, researchers can gain a more complete picture of the chemical and physical properties of this compound. This fundamental knowledge will underpin the development of new applications, from novel therapeutics to advanced materials.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2'-dansylamidophenyl)-thiazole |
| 4-phenylthiazole-2-thiol |
| 2-oxo-2-(amino)ethanedithioates |
| isocyanides |
| 2-Hydroxy-4-phenylthiazole |
| 2,4-diamino-5-phenylthiazole |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2,5-Dimethyl-4-phenylthiazole derivatives?
- Methodological Answer : A common approach involves cyclocondensation reactions using substituted acetophenones and thioamides. For example, derivatives can be synthesized by refluxing intermediates (e.g., 4-methyl-2-(aryl)thiazol-5-yl ethanones) with hydrazinecarboximidamide in ethanol under LiCl catalysis, followed by recrystallization from ethanol-water mixtures. Yields typically range from 65% to 94%, with purity confirmed via melting point analysis and chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C=N and C-S bonds. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., LiCl) significantly impact yields. Systematic variation of reaction time (2–18 hours) and temperature (reflux vs. room temperature) can optimize cyclization efficiency. For example, extended reflux (18 hours) in DMSO improved yields to 65% in triazole derivatives, while shorter durations (2 hours) in ethanol sufficed for thiazolidinones .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Antibacterial and antifungal activities are assessed via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes like DNA gyrase. For example, derivatives with electron-withdrawing substituents (e.g., -CF₃) showed enhanced activity due to improved target interaction .
Q. How do structural modifications influence the electronic and conformational properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Substituents like -OCH₃ or -Br alter electron density distribution, affecting redox behavior. Conformational analysis via Hirshfeld surface studies reveals packing efficiencies and non-covalent interactions critical for solid-state applications .
Data Contradictions and Resolution
- Contradiction : reports high yields (83–94%) for phenylthiazole derivatives using LiCl catalysis, while notes lower yields (65%) for triazole analogs under similar conditions.
- Resolution : The discrepancy may arise from differences in steric hindrance or electron effects of substituents. Systematic screening of catalysts (e.g., CuI vs. LiCl) and solvent polarity adjustments can resolve such inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
